molecular formula C22H22F3N3O4S3 B2571593 4-(dipropylsulfamoyl)-N-[4-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]benzamide CAS No. 324541-19-7

4-(dipropylsulfamoyl)-N-[4-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2571593
CAS No.: 324541-19-7
M. Wt: 545.61
InChI Key: OREPYDLSZBWUDF-UHFFFAOYSA-N
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Description

The compound 4-(dipropylsulfamoyl)-N-[4-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]benzamide is a structurally complex molecule featuring a benzamide core substituted with a dipropylsulfamoyl group and a thiazole ring. The thiazole moiety is further functionalized with a thiophen-2-yl group at position 4 and a trifluoroacetyl group at position 4.

Properties

IUPAC Name

4-(dipropylsulfamoyl)-N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F3N3O4S3/c1-3-11-28(12-4-2)35(31,32)15-9-7-14(8-10-15)20(30)27-21-26-17(16-6-5-13-33-16)18(34-21)19(29)22(23,24)25/h5-10,13H,3-4,11-12H2,1-2H3,(H,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OREPYDLSZBWUDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C(=O)C(F)(F)F)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F3N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dipropylsulfamoyl)-N-[4-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps, each requiring specific reagents and conditions. The process generally begins with the preparation of the core thiazole structure, followed by the introduction of the thiophene and trifluoroacetyl groups. The final steps involve the addition of the dipropylsulfamoyl and benzamide groups.

    Thiazole Formation: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone under acidic conditions.

    Thiophene Introduction: The thiophene group is typically introduced via a palladium-catalyzed cross-coupling reaction.

    Trifluoroacetyl Addition: The trifluoroacetyl group is added using trifluoroacetic anhydride in the presence of a base.

    Sulfamoyl and Benzamide Addition:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(dipropylsulfamoyl)-N-[4-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene and thiazole rings can be oxidized under strong oxidative conditions.

    Reduction: The trifluoroacetyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.

    Substitution: The sulfamoyl and benzamide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the trifluoroacetyl group may yield alcohols.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing thiazole and sulfamoyl groups exhibit significant antimicrobial activity. For instance, derivatives similar to the target compound have been evaluated for their efficacy against both Gram-positive and Gram-negative bacteria. Studies have shown that these compounds can inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus .

Anticancer Potential

The anticancer properties of thiazole derivatives have also been explored extensively. Compounds similar to 4-(dipropylsulfamoyl)-N-[4-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]benzamide have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and lung cancer (A-549) cells. Molecular docking studies suggest that these compounds interact effectively with specific cancer-related targets .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that include the formation of thiazole rings and subsequent modifications to introduce the sulfamoyl and trifluoroacetyl groups. Characterization techniques such as NMR spectroscopy, IR spectroscopy, and elemental analysis are employed to confirm the structure and purity of the synthesized compounds .

Case Studies

  • Antibacterial Activity Study : A study evaluated the antibacterial properties of thiazole derivatives similar to the target compound using the cup plate method. Results indicated significant inhibition zones against E. coli and S. aureus, suggesting potential for development as antibacterial agents .
  • Anticancer Screening : Another study synthesized thiazole derivatives and assessed their anticancer activity using the Sulforhodamine B assay on MCF7 cells. Certain derivatives showed promising results with IC50 values indicating effective cytotoxicity .

Mechanism of Action

The mechanism of action of 4-(dipropylsulfamoyl)-N-[4-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby modulating signaling pathways involved in inflammation or cancer progression.

Comparison with Similar Compounds

4-(Dipropylsulfamoyl)-N-(5-Thiophen-2-yl-1,3,4-Oxadiazol-2-yl)Benzamide (CAS 533871-89-5)

  • Structural Differences : Replaces the 1,3-thiazol-2-yl group with a 1,3,4-oxadiazol-2-yl ring.
  • Implications : The oxadiazole core may reduce metabolic stability compared to thiazole due to differences in ring strain and hydrogen-bonding capacity. However, oxadiazoles often exhibit enhanced π-stacking interactions with biological targets .
  • Key Data: Property Target Compound CAS 533871-89-5 Heterocycle 1,3-Thiazole 1,3,4-Oxadiazole Thiophen-2-yl Position Position 4 on thiazole Position 5 on oxadiazole Electron-Withdrawing Group 2,2,2-Trifluoroacetyl (C=O) None

4-[Methyl(Phenyl)Sulfamoyl]-N-(1,3-Thiazol-2-yl)Benzamide (CAS 313405-34-4)

  • Structural Differences : Features a methyl-phenylsulfamoyl group instead of dipropylsulfamoyl and lacks the trifluoroacetyl and thiophen-2-yl substituents.
  • Implications: The smaller sulfamoyl substituent (methyl/phenyl vs. The absence of the trifluoroacetyl group may lower electrophilicity, reducing reactivity with nucleophilic targets .

Substituent Modifications on Thiazole Rings

Compound 35: 1-(Benzo[d][1,3]Dioxol-5-yl)-N-(4-Phenyl-5-(4-(Trifluoromethoxy)Benzoyl)Thiazol-2-yl)Cyclopropanecarboxamide

  • Structural Differences : Replaces the dipropylsulfamoyl group with a cyclopropanecarboxamide and substitutes the trifluoroacetyl with a 4-(trifluoromethoxy)benzoyl group.
  • Implications: The cyclopropane ring may enhance metabolic stability by resisting oxidative degradation.

S-Alkylated 1,2,4-Triazoles (Compounds 10–15)

  • Structural Differences: Derived from triazole-thiones with S-alkylated ketones (e.g., 2-bromoacetophenone).
  • Implications : The thione-to-thiol tautomerism observed in these compounds (absent in the target compound due to its stable trifluoroacetyl group) can influence binding dynamics. The trifluoroacetyl group in the target compound may stabilize the thiazole ring’s electronic environment, preventing tautomeric shifts .

Functional Group Analysis

Sulfamoyl Group Variations

  • Methyl-Phenylsulfamoyl (CAS 313405-34-4) : Offers a balance between lipophilicity and solubility, suitable for oral bioavailability.

Thiophen-2-yl vs. Halogenated Aryl Groups

  • The thiophen-2-yl group in the target compound provides moderate electron-rich aromaticity, contrasting with halogenated aryl groups (e.g., 4-fluorophenyl in ’s Compound 9b). Halogens enhance hydrophobic interactions and metabolic stability, while thiophene may participate in sulfur-mediated hydrogen bonding .

Biological Activity

4-(Dipropylsulfamoyl)-N-[4-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on a comprehensive analysis of available literature.

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of the Thiazole Ring : This can be achieved through cyclization reactions involving thiophene and appropriate reagents.
  • Introduction of the Trifluoroacetyl Group : This is typically done using trifluoroacetic anhydride in the presence of a base.
  • Amide Bond Formation : The benzamide moiety is introduced via an amide coupling reaction.
  • Sulfonamide Formation : The dipropylsulfamoyl group is attached through sulfonation followed by alkylation with propyl groups.

The overall yield and purity of the compound can vary based on the reaction conditions employed .

Antimicrobial Properties

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives containing thiophene and thiazole rings have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus as well as fungal strains like Candida albicans. The minimum inhibitory concentrations (MIC) for these compounds were notably low, suggesting strong antimicrobial potential .

Anticancer Activity

The compound has been evaluated for its anticancer properties against several cancer cell lines, including HepG-2 (liver cancer) and A-549 (lung cancer). Preliminary results suggest that it may inhibit cell proliferation effectively, with IC50 values indicating promising potency compared to standard chemotherapeutic agents like cisplatin .

The proposed mechanism involves interaction with specific molecular targets such as enzymes or receptors. The compound may act by binding to active sites on these targets, leading to inhibition or modulation of their activity. This interaction can disrupt normal biochemical pathways associated with disease progression.

Antioxidant Activity

In addition to antimicrobial and anticancer properties, the compound has also been assessed for antioxidant activity. Studies utilizing DPPH radical scavenging assays demonstrated its ability to neutralize free radicals, which are implicated in oxidative stress-related diseases .

Table 1: Summary of Biological Activities

Biological ActivityTarget Organisms/Cell LinesIC50/MIC ValuesReference
AntimicrobialE. coli, S. aureusLow MIC values
AnticancerHepG-2, A-549HepG-2: 4.37 μM; A-549: 8.03 μM
AntioxidantDPPH Radical ScavengingEffective

Case Study: Anticancer Evaluation

A recent study synthesized a series of thiazole derivatives similar to our compound and evaluated their anticancer activities against HepG-2 and A-549 cell lines. The most potent derivative exhibited an IC50 value significantly lower than that of cisplatin, indicating its potential as a lead compound in cancer therapy .

Q & A

Q. How is enzymatic inhibition quantified, and what assays are recommended?

  • Assays :
  • Fluorometric assays : Measure NADH depletion (λₑₓ = 340 nm, λₑₘ = 460 nm) .
  • Microscale thermophoresis (MST) : Determine binding affinity (Kd values).

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